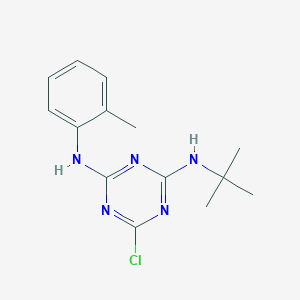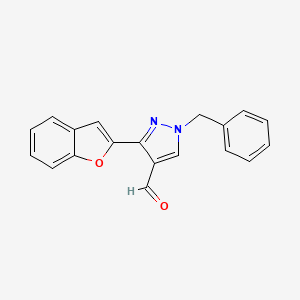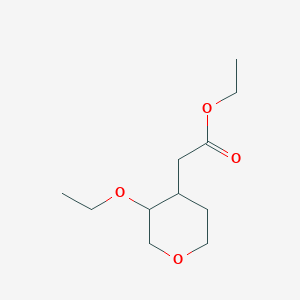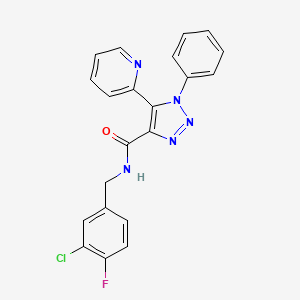
N-(3-chloro-4-fluorobenzyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. These compounds often have interesting biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an azide with an alkyne in a process known as a click reaction .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods can also be used to predict the structure .Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the substituents on the triazole ring and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, stability, melting point, boiling point, etc., can be determined using various analytical techniques .科学的研究の応用
Antitubercular Activity
Research has demonstrated the potential of related compounds in inhibiting Mycobacterium tuberculosis, highlighting their significance in addressing tuberculosis. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as an antitubercular agent (Jeankumar et al., 2013). Additionally, novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized, with some showing more potent antitubercular and antibacterial activities than reference drugs (Bodige et al., 2020).
Antimicrobial and Antifungal Potential
The antimicrobial and antifungal potentials of related compounds have been explored, indicating their utility in combating various pathogens. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Moreover, benzofuran-1,2,3-triazole hybrids have been synthesized and investigated as fungicidal preservatives, with some compounds showing significant antifungal potential against white and brown-rot fungi (Abedinifar et al., 2020).
Synthesis of Significant Compounds
The role of related compounds in the synthesis of other significant molecules has also been documented. The reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of (pyridine-2-yl)-1H-1,2,3-triazoles, showcases the utility of these compounds in synthesizing structurally diverse molecules with potential biological activities (Kiselyov, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-16-12-14(9-10-17(16)23)13-25-21(29)19-20(18-8-4-5-11-24-18)28(27-26-19)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPMJCZLAWIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



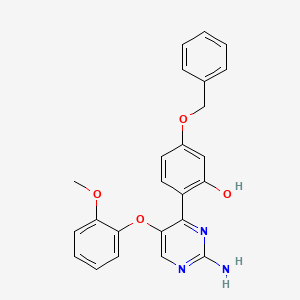
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
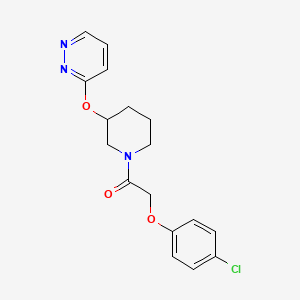
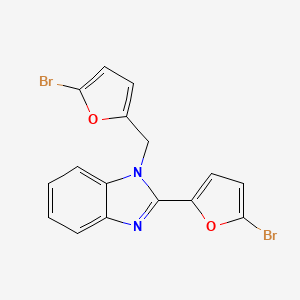
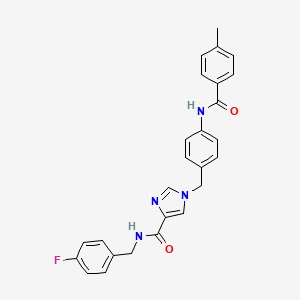
![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2513409.png)
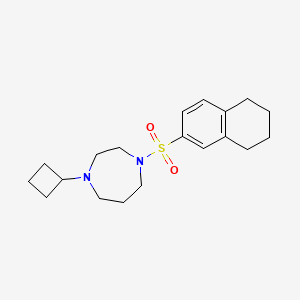
![ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2513411.png)
